molecular formula C27H22ClN7OS B11217815 N-(3-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide

N-(3-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide

Número de catálogo: B11217815
Peso molecular: 528.0 g/mol
Clave InChI: XLYPXIROCKLHME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a triazoloquinazoline core substituted with a sulfanyl-linked acetamide group and a benzodiazol-ethyl side chain.

Propiedades

Fórmula molecular

C27H22ClN7OS

Peso molecular

528.0 g/mol

Nombre IUPAC

N-(3-chlorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H22ClN7OS/c1-17-29-22-11-4-5-12-23(22)34(17)14-13-24-32-26-20-9-2-3-10-21(20)31-27(35(26)33-24)37-16-25(36)30-19-8-6-7-18(28)15-19/h2-12,15H,13-14,16H2,1H3,(H,30,36)

Clave InChI

XLYPXIROCKLHME-UHFFFAOYSA-N

SMILES canónico

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC(=O)NC6=CC(=CC=C6)Cl

Origen del producto

United States

Actividad Biológica

N-(3-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A 3-chlorophenyl group
  • A benzodiazole moiety
  • A triazoloquinazoline structure
  • A sulfanyl link

These structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to N-(3-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide exhibit significant antiproliferative activity against cancer cell lines. For example:

CompoundCell LineIC50 (nM)
CA-4MCF-73.9
Compound XMDA-MB-23123–33

These results indicate that the compound may inhibit cell proliferation effectively, particularly in breast cancer models .

The mechanism of action for compounds in this class often involves:

  • Tubulin Destabilization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses have confirmed that these compounds can induce G2/M phase arrest in MCF-7 cells .
  • Interaction with Colchicine-Binding Site : The binding at the colchicine site on tubulin is crucial for the antimitotic effects observed in vitro .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antiproliferative Effects : In a study involving various derivatives of triazoloquinazoline, significant antiproliferative effects were noted across multiple cancer cell lines. The compounds exhibited IC50 values in the low nanomolar range .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of these compounds. In particular, studies focusing on xenograft models demonstrated reduced tumor growth when treated with related derivatives .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions of these compounds with target proteins involved in cancer progression .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds similar to N-(3-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide exhibit significant anticancer activity. For instance:

  • Triazole Derivatives : Studies have shown that derivatives containing the 1,2,4-triazole ring possess cytotoxic effects against various cancer cell lines. These compounds have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer progression and cell proliferation. For example, some triazole compounds have been identified as inhibitors of 5-lipoxygenase (5-LOX), which plays a role in inflammatory processes linked to cancer .

Antimicrobial Activity

The presence of the triazole ring in the compound suggests potential antimicrobial properties:

  • Broad Spectrum : Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities. They act by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

In silico studies have suggested that this compound may also function as an anti-inflammatory agent:

  • Molecular Docking Studies : Computational models indicate that the compound could interact with targets involved in inflammatory pathways, potentially leading to reduced inflammation .

Case Studies and Research Findings

A review of relevant literature highlights various studies focusing on the synthesis and biological evaluation of similar compounds:

StudyCompoundFindings
Triazole derivativesDemonstrated cytotoxicity against multiple cancer cell lines.
1,2,4-Triazole derivativesExhibited antibacterial and antifungal activities.
Molecular docking studiesSuggested potential as a 5-lipoxygenase inhibitor.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound [1,2,4]Triazolo[1,5-c]quinazoline - 3-Chlorophenyl acetamide
- 2-Methylbenzodiazol-ethyl group
Not explicitly stated (hypothesized kinase inhibition)
2-{[4-Allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide 1,2,4-Triazole - Allyl group
- Benzotriazole-methyl
- 3-Chloro-2-methylphenyl acetamide
Antifungal/antiviral (speculative)
N-(3-Chlorophenyl)-5-methyl-2-[2-(methylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 93) Triazolopyrimidine - 3-Chlorophenyl amine
- Methylaminoethyl side chain
Antimalarial (PfDHODH inhibition)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole - 4-Chlorophenyl
- Cyano group
- Chloroacetamide
Insecticidal (Fipronil derivative)
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Tetrazole-thiadiazole - 3-Chloro-4-methylphenyl tetrazole
- Ethyl-thiadiazole
Unknown (structural novelty)

Structural and Functional Insights

Core Heterocycle Differences: The target compound’s triazoloquinazoline core (vs. triazolopyrimidine in or pyrazole in ) offers distinct electronic and steric profiles. Quinazolines are known for DNA intercalation, while pyrimidines favor enzyme inhibition . Benzodiazol-ethyl vs. benzotriazole-methyl (): The former may enhance π-π stacking with hydrophobic enzyme pockets, whereas benzotriazole derivatives often exhibit photostability and metal-binding properties.

Substituent Impact :

  • 3-Chlorophenyl vs. 4-chlorophenyl (): Positional isomerism affects steric bulk and dipole moments, influencing target selectivity.
  • Sulfanyl linkages (common in ): These groups improve solubility and serve as hydrogen-bond acceptors.

Biological Activity Trends: Triazolopyrimidines (e.g., Compound 93) show nanomolar inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . Pyrazole derivatives () are linked to GABA receptor modulation in insects, suggesting divergent mechanisms compared to the target compound.

Research Findings and Data

Activity Comparison

  • Antiparasitic Activity : Compound 93 (triazolopyrimidine) inhibits PfDHODH with IC₅₀ = 12 nM, while pyrazole derivatives () target insect GABA receptors.
  • Structural Flexibility : The target compound’s extended benzodiazol-ethyl chain may allow deeper penetration into lipid bilayers compared to rigid triazole analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.